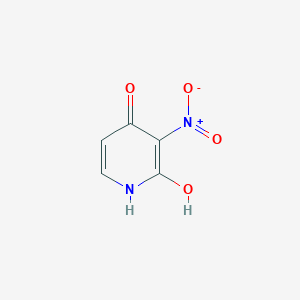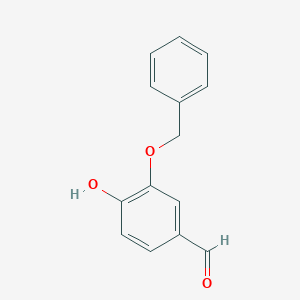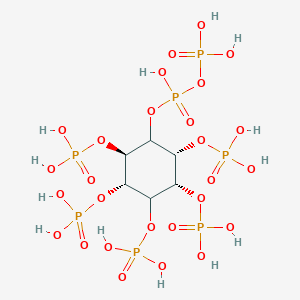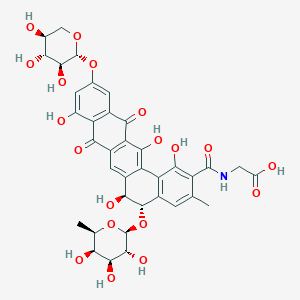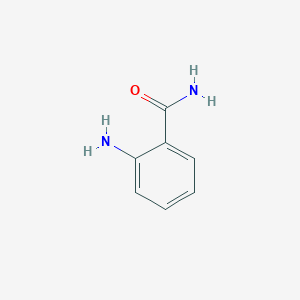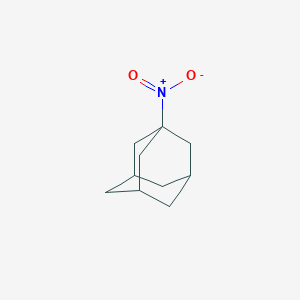
Estron 17-Etilén Cetal
Descripción general
Descripción
Estrone 17-Ethylene Ketal is a derivative of estrone, a naturally occurring estrogen hormone. This compound is characterized by the presence of an ethylene ketal group at the 17th position of the estrone molecule. The molecular formula of Estrone 17-Ethylene Ketal is C20H26O3, and it has a molecular weight of 314.42 g/mol . This compound is used in various biochemical and pharmaceutical research applications due to its unique structural properties.
Aplicaciones Científicas De Investigación
Estrone 17-Ethylene Ketal is widely used in scientific research due to its stability and reactivity. Some of its applications include:
Chemistry: Used as a protected form of estrone in the synthesis of various estrogen derivatives.
Biology: Employed in studies related to hormone receptor interactions and estrogen metabolism.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and cancer treatment.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
Target of Action
Estrone 17-Ethylene Ketal is a derivative of Estrone . Estrone, one of the major mammalian estrogens, is an aromatized C18 steroid with a 3-hydroxyl group and a 17-ketone . It primarily targets estrogen receptors in various tissues, including female organs, breasts, hypothalamus, and pituitary .
Mode of Action
Estrone enters the cells of responsive tissues where it interacts with estrogen receptors . The hormone-bound estrogen receptors dimerize, translocate to the nucleus of cells, and bind to estrogen response elements (ERE) of genes . This interaction triggers a cascade of events leading to the transcription of target genes and the production of proteins that mediate the effects of estrone .
Biochemical Pathways
Estrone is produced in vivo from androstenedione or from testosterone via estradiol . It is produced primarily in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through conversion of androstenedione . Estrone may be further metabolized to 16-alpha-hydroxyestrone, which may be reduced to estriol by estradiol dehydrogenase .
Pharmacokinetics
Estrone is naturally derived from the peripheral conversion of androstenedione by an aromatase enzyme found in adipose tissues and is converted to estradiol in peripheral tissues . The estrogenic potency of estrone is one third that of estradiol
Result of Action
The molecular and cellular effects of Estrone 17-Ethylene Ketal’s action would be expected to be similar to those of estrone, given its structural similarity. Estrone, being an estrogen, plays a crucial role in the regulation of the menstrual cycle and the development of secondary sexual characteristics in females . It also has important effects on bone density, cardiovascular health, and brain function .
Action Environment
The action, efficacy, and stability of Estrone 17-Ethylene Ketal can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as proteins and lipids, can affect the compound’s bioavailability and action . Additionally, factors such as pH, temperature, and the presence of other drugs or substances can also impact the compound’s stability and efficacy .
Análisis Bioquímico
Cellular Effects
It is known that estrogens, such as Estrone, can have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Estrogens are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on estrone, a related compound, have shown that more than 90% of the added estrone was biodegraded within 6 days .
Dosage Effects in Animal Models
Estrogens have been shown to have varying effects at different dosages in animal models .
Metabolic Pathways
Estrogens like estrone are known to undergo extensive oxidative metabolism, involving various cytochrome P450 (CYP) isoforms .
Transport and Distribution
Estrogens are known to interact with various transporters and binding proteins .
Subcellular Localization
Estrogens are known to have effects on the activity and function of various subcellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Estrone 17-Ethylene Ketal typically involves the protection of the 17-keto group of estrone by forming a ketal. One common method includes the reaction of estrone with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the ketal . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of Estrone 17-Ethylene Ketal follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .
Análisis De Reacciones Químicas
Types of Reactions
Estrone 17-Ethylene Ketal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketal back to the original ketone or to alcohols.
Substitution: The ketal group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Comparación Con Compuestos Similares
Estrone 17-Ethylene Ketal is unique due to the presence of the ethylene ketal group, which provides increased stability compared to other estrone derivatives. Similar compounds include:
Estrone: The parent compound without the ketal group.
Estradiol: Another estrogen hormone with a hydroxyl group at the 17th position instead of a ketone.
Estriol: A metabolite of estrone with hydroxyl groups at the 16th and 17th positions.
Estrone 17-Ethylene Ketal is particularly valuable in research due to its stability and ease of handling compared to other estrogen derivatives.
Propiedades
IUPAC Name |
(8'R,9'S,13'S,14'S)-13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-19-8-6-16-15-5-3-14(21)12-13(15)2-4-17(16)18(19)7-9-20(19)22-10-11-23-20/h3,5,12,16-18,21H,2,4,6-11H2,1H3/t16-,17-,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYONAIDRKGWBX-YRXWBPOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC24OCCO4)CCC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC24OCCO4)CCC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper "Bis-hydroxymethylation and Bis-imidazolylmethylation of Estrogens"?
A1: This research paper investigates the direct addition of bis-hydroxymethyl and bis-imidazolylmethyl groups to various estrogens, including estrone 17-ethylene ketal. The researchers successfully demonstrated two methods for this modification:
- Bis-hydroxymethylation: Treating estrone 17-ethylene ketal with paraformaldehyde and sodium hydroxide in dioxane at 50-55°C resulted in the addition of two hydroxymethyl (-CH2OH) groups to the molecule. []
- Bis-imidazolylmethylation: This modification was achieved by reacting estrone 17-ethylene ketal with paraformaldehyde and imidazole at 130-140°C or by reacting the bis-hydroxymethylated estrone 17-ethylene ketal with imidazole. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B116490.png)




